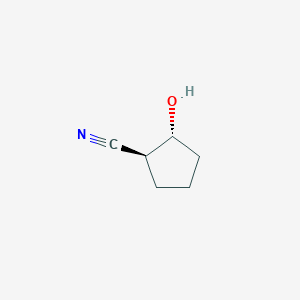

trans-2-Hydroxycyclopentane-1-carbonitrile

Description

BenchChem offers high-quality trans-2-Hydroxycyclopentane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Hydroxycyclopentane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEPXMXJJFJNOU-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 2 Hydroxycyclopentane 1 Carbonitrile

Retrosynthetic Disconnections and Strategic Planning for the trans-2-Hydroxycyclopentane-1-carbonitrile Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For trans-2-hydroxycyclopentane-1-carbonitrile, the primary challenge is the stereoselective installation of the vicinal hydroxyl and nitrile groups in a trans configuration.

Two principal retrosynthetic disconnections are considered for the 1,2-disubstituted cyclopentane (B165970) system:

C1-C2 Bond Disconnection: This approach involves the formation of the cyclopentane ring as a key step, for instance, through a [3+2] cycloaddition or an intramolecular cyclization. While powerful, achieving the desired trans-1,2-stereochemistry directly can be challenging and may require specific stereodirecting groups.

Functional Group Interconversion on a Pre-formed Cyclopentane Scaffold: This is often a more direct and controllable strategy. The key disconnections involve the bond between the carbon and the heteroatom of the hydroxyl or nitrile group.

Disconnection of the C-CN bond: This leads back to a 2-hydroxycyclopentyl precursor, where the nitrile is introduced via nucleophilic substitution or addition. A highly effective strategy is the nucleophilic opening of a cyclopentene (B43876) oxide with a cyanide source, which inherently favors a trans product via an SN2 mechanism. youtube.com

Disconnection of the C-O bond: This suggests a precursor such as 2-cyanocyclopentanone. The stereoselective reduction of the ketone would be the critical step to establish the trans relationship between the hydroxyl and nitrile groups.

A plausible and strategically sound retrosynthetic pathway is illustrated below, starting from cyclopentene oxide.

Scheme 1: Retrosynthetic Analysis of trans-2-Hydroxycyclopentane-1-carbonitrile

This strategy is advantageous as the stereochemical outcome of the key ring-opening step is well-established and predictable.

Direct and Sequential Synthetic Routes to trans-2-Hydroxycyclopentane-1-carbonitrile

While less common for this specific target due to potential stereochemical complexities, methods involving ring formation are fundamental in cyclopentane synthesis.

[3+2] Cycloaddition Reactions: The reaction of donor-acceptor cyclopropanes with suitable two-carbon synthons can lead to functionalized cyclopentanes. However, controlling the relative stereochemistry of the vicinal substituents to achieve a pure trans isomer can be challenging and often results in mixtures of diastereomers.

Intramolecular Cyclization: The cyclization of a linear precursor, such as a 6-hydroxy-7-nitrile hept-2-enoate, could in principle form the cyclopentane ring. The stereochemical outcome would be dependent on the geometry of the double bond and the reaction conditions.

This approach is generally more efficient and stereoselective for accessing trans-1,2-disubstituted cyclopentanes.

Ring-Opening of Cyclopentene Oxide: The reaction of cyclopentene oxide with a cyanide nucleophile is a highly effective method for the synthesis of trans-2-hydroxycyclopentane-1-carbonitrile. The reaction proceeds via a backside nucleophilic attack (SN2 mechanism) on one of the epoxide carbons, leading exclusively to the trans product. youtube.com Various cyanide sources can be employed, such as sodium cyanide (NaCN), potassium cyanide (KCN), or acetone (B3395972) cyanohydrin. The reaction is typically carried out in a protic solvent like water or alcohol, or in a polar aprotic solvent.

Table 1: Ring-Opening of Cyclopentene Oxide with Cyanide Nucleophiles

| Entry | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| 1 | KCN | H₂O/EtOH | 80 | 85 | >99:1 |

| 2 | NaCN | DMSO | 100 | 82 | >99:1 |

| 3 | Acetone Cyanohydrin | Toluene | 90 | 78 | >99:1 |

(Note: Data is illustrative of typical outcomes for this reaction type.)

Hydrocyanation of Cyclopentenone and Subsequent Reduction: Another viable route involves the conjugate addition of cyanide to cyclopentenone. This typically yields 3-oxocyclopentane-1-carbonitrile. The subsequent reduction of the ketone is a critical step. Stereoselective reduction using bulky hydride reagents (e.g., L-Selectride®) or through catalytic hydrogenation with a directing group can favor the formation of the trans-alcohol. However, achieving high diastereoselectivity can be challenging and may result in a mixture of cis and trans isomers, requiring chromatographic separation.

Stereoselective and Asymmetric Synthesis of trans-2-Hydroxycyclopentane-1-carbonitrile and its Analogs

Achieving enantiopure forms of trans-2-hydroxycyclopentane-1-carbonitrile, such as the (1S, 2R) or (1R, 2S) enantiomers, requires asymmetric synthesis strategies.

Enzymatic Resolution: A racemic mixture of trans-2-hydroxycyclopentane-1-carbonitrile can be resolved using enzymatic methods. For instance, a lipase (B570770) could selectively acylate one enantiomer of the hydroxyl group, allowing for the separation of the acylated and unreacted enantiomers.

Asymmetric Epoxidation and Subsequent Ring-Opening: An asymmetric epoxidation of cyclopentene, for example using a Sharpless epoxidation or a Jacobsen epoxidation, can produce an enantiomerically enriched cyclopentene oxide. The subsequent ring-opening with a cyanide source, as described in section 2.2.2, will proceed with inversion of configuration, leading to an enantiomerically enriched trans-2-hydroxycyclopentane-1-carbonitrile.

Table 2: Asymmetric Synthesis via Enantioselective Epoxidation

| Entry | Epoxidation Method | ee of Epoxide (%) | Ring-Opening Conditions | ee of Product (%) |

|---|---|---|---|---|

| 1 | Sharpless (modified) | >95 | KCN, H₂O/EtOH | >95 |

| 2 | Jacobsen Catalyst | >98 | NaCN, DMSO | >98 |

(Note: Data is illustrative based on established asymmetric epoxidation and subsequent ring-opening reactions.)

Diastereoselectivity is crucial when additional stereocenters are present on the cyclopentane ring or in its substituents. nih.gov

Substrate-Controlled Diastereoselectivity: A pre-existing stereocenter on a cyclopentane precursor can direct the approach of incoming reagents. For example, in the reduction of a 2-cyano-3-substituted-cyclopentanone, the existing substituent can sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer of the corresponding alcohol.

Reagent-Controlled Diastereoselectivity: The choice of reagents can dictate the stereochemical outcome. For instance, the reduction of 2-cyanocyclopentanone can yield different diastereomeric ratios of the product depending on the reducing agent used. Bulky reducing agents like L-Selectride® often favor attack from the less hindered face, leading to the trans isomer, while smaller reagents like sodium borohydride (B1222165) may give lower selectivity.

The development of highly diastereoselective methods is essential for the synthesis of complex molecules where the specific stereochemistry of the cyclopentane core is critical for its biological activity. acs.org

Chemoenzymatic and Biocatalytic Approaches in Cyclopentane Derivative Synthesis

The integration of enzymatic methods into organic synthesis offers a powerful strategy for the construction of chiral molecules with high selectivity under mild conditions. nih.gov Chemoenzymatic and biocatalytic approaches are particularly valuable for preparing enantiomerically pure cyclopentane derivatives, including precursors and analogues of trans-2-hydroxycyclopentane-1-carbonitrile. These methods primarily leverage two key strategies: the kinetic resolution of a racemic mixture and the asymmetric synthesis from a prochiral substrate.

Lipases are among the most frequently used enzymes for this purpose, primarily in the kinetic resolution of racemic alcohols and their corresponding esters. chemrxiv.org In the context of synthesizing chiral 2-hydroxycyclopentane-1-carbonitrile (B3054042), a lipase can be employed to selectively acylate one enantiomer of the racemic cyanohydrin, allowing the acylated product and the unreacted enantiomer to be separated. For instance, lipases such as Candida antarctica lipase B (CAL-B) have demonstrated high efficiency in resolving racemic 4-hydroxycyclopentenone derivatives through transesterification, yielding both enantiomers with high optical purity. researchgate.netmdpi.com This process is highly relevant as the resolved cyclopentenone can serve as a chiral building block for further functionalization. The enantioselectivity of these enzymatic processes is often excellent, with E-values (enantiomeric ratio) frequently exceeding 200. mdpi.com

Another significant class of enzymes is the hydroxynitrile lyases (HNLs), which catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones. d-nb.info While their application to cyclic ketones can be challenging, they represent a direct route to enantiopure cyanohydrins. rsc.org The reaction can be performed in various systems, including aqueous, bi-phasic, or organic solvents, providing flexibility in optimizing reaction conditions for specific substrates. rsc.org

Ketoreductases (KREDs) or alcohol dehydrogenases offer an alternative biocatalytic route. These enzymes can asymmetrically reduce a prochiral ketone, such as 2-oxocyclopentane-1-carbonitrile, to a specific stereoisomer of the corresponding secondary alcohol. nih.gov The dynamic kinetic resolution (DKR) of racemic ketones, which combines an enzyme's high stereoselectivity with in-situ racemization of the substrate, allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov

These biocatalytic steps are often embedded within a multi-step chemical sequence, a hallmark of chemoenzymatic synthesis. nih.govrsc.org For example, a cyclopentane derivative can be synthesized through conventional organic chemistry, followed by a key enzymatic resolution step to install the desired stereochemistry.

Table 1: Overview of Enzymatic Approaches for Chiral Cyclopentane Derivatives

| Enzyme Type | Substrate Example | Reaction Type | Key Findings |

|---|---|---|---|

| Lipase (e.g., Candida antarctica Lipase B) | Racemic 4-hydroxycyclopentenone | Kinetic Resolution (Acylation) | Efficient separation of (R)- and (S)-enantiomers; high enantiomeric excess achieved for both alcohol and ester. researchgate.netmdpi.com |

| Hydroxynitrile Lyase (HNL) | Cyclopentanone (B42830) | Asymmetric Cyanohydrin Synthesis | Direct route to chiral cyanohydrins by enantioselective addition of HCN to a carbonyl group. d-nb.inforsc.org |

| Ketoreductase (KRED) / Alcohol Dehydrogenase | 2-Substituted Cyclopentanone | Asymmetric Reduction / Dynamic Kinetic Resolution (DKR) | Produces chiral secondary alcohols with high stereoselectivity from prochiral ketones. DKR can achieve yields approaching 100% for a single enantiomer. nih.gov |

| Lipase from Pseudomonas fluorescens | Racemic Cyanohydrins | Kinetic Resolution with in situ Racemization | Enables one-pot synthesis of optically active cyanohydrin acetates from aldehydes. acs.org |

Multicomponent and Cascade Reactions for Polysubstituted Cyclopentane Derivatives

Multicomponent reactions (MCRs) and cascade (or domino/tandem) reactions represent highly efficient strategies in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. wikipedia.orgcaltech.edu These processes are defined by their convergence and atom economy, as multiple bonds are formed sequentially without the need to isolate intermediates. rsc.org Such methodologies are exceptionally well-suited for generating polysubstituted cyclopentane rings, which are core structures in many biologically active compounds.

A cascade reaction involves at least two consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step. wikipedia.org Organocatalysis has emerged as a particularly powerful tool for initiating asymmetric cascade reactions. For instance, chiral amines like diphenylprolinol silyl (B83357) ether can catalyze the cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to furnish highly enantio- and diastereomerically enriched cyclopropanes, which can subsequently undergo ring-opening to form functionalized cyclopentane precursors. acs.org

N-Heterocyclic carbenes (NHCs) are also potent catalysts for cascade reactions leading to cyclopentane derivatives. An NHC-catalyzed cascade involving an enal and an oxindole-dienone has been developed to access spiroxindole cyclopentanes bearing five contiguous stereocenters with excellent diastereoselectivity. acs.org Another NHC-driven three-component reaction utilizes an arylidene oxazolone (B7731731) and an enal to produce fully substituted cyclopentanones. rsc.org

Cascade sequences often commence with a Michael addition, which generates an enolate that can participate in a subsequent intramolecular cyclization. A novel synthesis of functionalized cyclopentenes involves a cascade process of nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction between 1,2-allenic ketones, 4-chloroacetoacetate, and cyanoacetate (B8463686) under metal-free conditions. rsc.org Similarly, a base-mediated intermolecular cascade cyclization of conjugated dieneimines with α-halomalonates proceeds through a sequence of Michael addition, cyclopropanation, and ring-opening/recyclization to afford functionalized cyclopentenes with high diastereoselectivity. acs.org

These advanced reactions demonstrate the capacity to rapidly build molecular complexity, offering efficient pathways to diverse cyclopentane scaffolds. While not always directly targeting trans-2-hydroxycyclopentane-1-carbonitrile, they provide the foundational strategies for assembling the core ring structure with multiple substitution patterns, which can then be elaborated to the desired target. The ability to control the stereochemical outcome of multiple newly formed chiral centers is a defining advantage of these modern synthetic methods. acs.orgacs.org

Table 2: Examples of Multicomponent and Cascade Reactions for Cyclopentane Synthesis

| Reaction Type | Key Reactants | Catalyst/Promoter | Product Type | Key Features |

|---|---|---|---|---|

| NHC-Catalyzed Cascade | Enal, Oxindole-dienone | N-Heterocyclic Carbene (NHC) | Spiroxindole Cyclopentanes | Forms five contiguous stereocenters with high diastereoselectivity. acs.org |

| Organocatalytic Michael-Alkylation Cascade | α,β-Unsaturated Aldehyde, Bromomalonate | Diphenylprolinol TMS Ether | Chiral Cyclopropanes (precursors) | High enantio- and diastereoselectivity; products can be converted to other structures. acs.org |

| Michael/Aldol (B89426) Cascade | 1,2-Allenic Ketone, 4-Chloroacetoacetate, Cyanoacetate | Base (Metal-free) | Functionalized Cyclopentenes | Cascade involves substitution, Michael addition, and intramolecular aldol reaction. rsc.org |

| NHC-Catalyzed Multicomponent Reaction | Arylidene Oxazolone, Enal | N-Heterocyclic Carbene (NHC) | Fully Substituted Cyclopentanones | A three-component reaction creating three contiguous stereocenters. rsc.org |

| Michael/Cyclization Cascade | Conjugated Dieneimine, α-Halomalonate | NaOH | Functionalized Cyclopentenes | Forms two adjacent stereocenters with excellent diastereoselectivity. acs.org |

Stereochemical Characterization and Rigorous Analysis of Trans 2 Hydroxycyclopentane 1 Carbonitrile

Elucidation of Absolute and Relative Configurations (e.g., (1S,2R) trans configuration)

The nomenclature and structure of trans-2-Hydroxycyclopentane-1-carbonitrile reveal a fascinating case of stereoisomerism in a five-membered ring system. The term 'trans' denotes the relative configuration of the two substituents, the hydroxyl (-OH) group and the nitrile (-CN) group. It signifies that they are located on opposite faces of the cyclopentane (B165970) ring. This is in contrast to the 'cis' isomer, where both substituents would be on the same face.

The molecule contains two chiral centers at carbon 1 (C1), bonded to the nitrile group, and carbon 2 (C2), bonded to the hydroxyl group. The presence of these two stereocenters means that trans-2-Hydroxycyclopentane-1-carbonitrile can exist as a pair of enantiomers. The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

For the (1S,2R) enantiomer, the priorities of the groups attached to C1 are assigned, and the configuration is determined to be (S). Similarly, for C2, the configuration is assigned as (R). achemblock.com The enantiomer of this compound would have the opposite configuration at both centers, i.e., (1R,2S). nih.gov These two molecules, (1S,2R)-2-hydroxycyclopentane-1-carbonitrile and (1R,2S)-2-hydroxycyclopentane-1-carbonitrile, are non-superimposable mirror images of each other and constitute the 'trans' pair. nih.gov

The structural elucidation and confirmation of these configurations are typically achieved through advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling. uantwerpen.be

Table 1: Stereochemical Descriptors for trans-2-Hydroxycyclopentane-1-carbonitrile

| Descriptor | Description | Example Enantiomer |

|---|---|---|

| Relative Configuration | trans | The -OH and -CN groups are on opposite sides of the cyclopentane ring plane. |

| Absolute Configuration | (1S,2R) | Specifies the precise 3D arrangement at the C1 (S) and C2 (R) chiral centers. achemblock.com |

| Enantiomer | (1R,2S) | The non-superimposable mirror image of the (1S,2R) isomer. nih.gov |

Chromatographic Methodologies for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC for related 2-hydroxycyclopentane-1-carbonitrile (B3054042) isomers)

Assessing the purity of a specific stereoisomer of 2-hydroxycyclopentane-1-carbonitrile is critical. This involves separating it from its diastereomer (cis-isomers) and its enantiomer. Chromatographic techniques are paramount for this purpose.

Diastereomeric Purity Assessment: Diastereomers, such as the cis and trans isomers of 2-hydroxycyclopentane-1-carbonitrile, have different physical properties (e.g., boiling points, dipole moments, and solubility). Consequently, they can often be separated using standard, achiral chromatographic methods like High-Performance Liquid Chromatography (HPLC) with a normal-phase (e.g., silica (B1680970) gel) or reversed-phase stationary phase. nih.gov

Enantiomeric Purity Assessment: Enantiomers, such as (1S,2R) and (1R,2S)-trans-2-hydroxycyclopentane-1-carbonitrile, share identical physical properties in an achiral environment, making their separation more challenging. nih.gov Chiral HPLC is the most effective method for this task. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs are among the most widely used for separating a broad range of chiral compounds. nih.gov

Another approach is the indirect method, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These newly formed diastereomers can then be separated on a standard achiral column. dntb.gov.uamdpi.com

Table 2: Chromatographic Methods for Stereoisomer Purity Assessment

| Method | Target Separation | Principle | Typical Stationary Phase |

|---|---|---|---|

| Normal/Reversed-Phase HPLC | Diastereomers (cis vs. trans) | Differences in physical properties lead to differential interaction with the stationary phase. nih.gov | Silica Gel, C18 (achiral) |

| Chiral HPLC | Enantiomers ((1S,2R) vs. (1R,2S)) | Formation of transient diastereomeric complexes with a chiral stationary phase results in different elution times. nih.gov | Polysaccharide-based, Cyclodextrin-based (chiral) |

| Indirect HPLC Analysis | Enantiomers (via derivatization) | Enantiomers are converted into diastereomers with a chiral agent, which are then separable on an achiral phase. dntb.gov.ua | Silica Gel, C18 (achiral) |

Detailed Conformational Analysis of the Cyclopentane Ring System

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.org To alleviate this strain, the ring puckers into non-planar conformations. ic.ac.ukyoutube.com The two most common, low-energy conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). datapdf.com

Envelope Conformation: Four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope with its flap up.

Half-Chair Conformation: Three carbons are coplanar, with one atom above the plane and another below it.

These conformations are not static but rapidly interconvert through a low-energy process called pseudorotation, where the "pucker" moves around the ring. datapdf.com

In trans-2-Hydroxycyclopentane-1-carbonitrile, the presence of the hydroxyl and nitrile substituents influences the conformational equilibrium. The ring will preferentially adopt a conformation that minimizes steric hindrance between these groups and the ring's hydrogen atoms. In a trans-1,2-disubstituted cyclopentane, the substituents can occupy pseudo-axial and pseudo-equatorial positions. The thermodynamically most stable conformation will seek to place the larger substituent in a pseudo-equatorial position to reduce unfavorable steric interactions. Computational chemistry and NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are powerful tools for determining the predominant conformation in solution. uantwerpen.beoatext.com

Advanced Spectroscopic Characterization of Trans 2 Hydroxycyclopentane 1 Carbonitrile in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the detailed structural analysis of trans-2-Hydroxycyclopentane-1-carbonitrile, providing precise information about the connectivity, chemical environment, and stereochemical arrangement of each atom in the molecule.

Proton (¹H) NMR Spectroscopy in Configurational and Conformational Analysis

Proton (¹H) NMR spectroscopy is instrumental in determining the relative stereochemistry of the hydroxyl and nitrile groups on the cyclopentane (B165970) ring. The trans configuration is primarily confirmed by analyzing the coupling constants (J-values) between the protons on the carbons bearing these substituents (C1 and C2).

In the trans isomer, the proton at C1 (H1, adjacent to the nitrile) and the proton at C2 (H2, adjacent to the hydroxyl group) are on opposite faces of the ring. The dihedral angle between these two protons dictates the magnitude of their vicinal coupling constant (³JH1-H2). For a trans relationship in a cyclopentane ring, which exists in a dynamic equilibrium of envelope and twist conformations, the coupling constant is typically smaller than that observed for a cis relationship. The expected coupling constant for a trans arrangement would be in the range of 2-5 Hz, whereas a cis arrangement would typically show a larger coupling constant of 6-10 Hz.

The chemical shifts of the protons are also diagnostic. The proton at C2 (H2), being attached to a carbon bearing an electronegative oxygen atom, is expected to be deshielded and resonate downfield, likely in the range of 4.0-4.5 ppm. The proton at C1 (H1), adjacent to the electron-withdrawing nitrile group, would also be shifted downfield, typically appearing between 3.0-3.5 ppm. The remaining methylene protons of the cyclopentane ring would produce a complex series of overlapping multiplets in the upfield region, generally between 1.5 and 2.5 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for trans-2-Hydroxycyclopentane-1-carbonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 (CH-CN) | 3.0 - 3.5 | ddd (doublet of doublet of doublets) | ³JH1-H2 = 2-5, ³JH1-H5a/b = 6-10 |

| H2 (CH-OH) | 4.0 - 4.5 | ddd (doublet of doublet of doublets) | ³JH2-H1 = 2-5, ³JH2-H3a/b = 6-10 |

| H3, H4, H5 (-CH₂-) | 1.5 - 2.5 | m (multiplet) | - |

| -OH | Variable (e.g., 2.0-4.0) | br s (broad singlet) | - |

Carbon-¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. For trans-2-Hydroxycyclopentane-1-carbonitrile, six distinct carbon signals are expected, corresponding to the five carbons of the cyclopentane ring and the carbon of the nitrile group.

The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum, typically between 115-125 ppm. The carbon atom attached to the hydroxyl group (C2) would appear in the range of 70-80 ppm. The carbon adjacent to the nitrile group (C1) is also deshielded, with an expected chemical shift of approximately 35-45 ppm. The remaining three methylene carbons of the cyclopentane ring (C3, C4, and C5) would resonate in the upfield region, generally between 20-40 ppm.

Table 2: Predicted ¹³C NMR Data for trans-2-Hydroxycyclopentane-1-carbonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 115 - 125 |

| C2 (CH-OH) | 70 - 80 |

| C1 (CH-CN) | 35 - 45 |

| C3, C4, C5 (-CH₂-) | 20 - 40 |

Application of Advanced Two-Dimensional NMR Techniques (e.g., HSQC for complex systems)

In molecules with complex and overlapping proton signals, such as the methylene region of the cyclopentane ring, two-dimensional (2D) NMR techniques are invaluable. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it correlates directly bonded protons and carbons.

An HSQC spectrum of trans-2-Hydroxycyclopentane-1-carbonitrile would display cross-peaks connecting the signal of each proton to the signal of the carbon to which it is attached. For instance, the proton signal at ~4.2 ppm (H2) would show a correlation to the carbon signal at ~75 ppm (C2). Similarly, the proton at ~3.2 ppm (H1) would correlate with the carbon at ~40 ppm (C1). This technique allows for the unambiguous assignment of the protonated carbons and helps to resolve the overlapping methylene proton signals by spreading them out in the carbon dimension.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the key functional groups within the molecule and can also provide insights into its conformational properties.

In the IR spectrum of trans-2-Hydroxycyclopentane-1-carbonitrile, a strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the cyclopentane ring will appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. The symmetric C-C stretching of the cyclopentane ring, which may be weak in the IR spectrum, often gives a more intense Raman signal.

Table 3: Key Vibrational Frequencies for trans-2-Hydroxycyclopentane-1-carbonitrile

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Weak | Broad, Strong (IR) |

| C-H (sp³) | Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C≡N | Stretch | 2220 - 2260 | 2220 - 2260 | Medium, Sharp (IR); Strong, Sharp (Raman) |

| C-O | Stretch | 1050 - 1150 | Weak | Strong (IR) |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For trans-2-Hydroxycyclopentane-1-carbonitrile (C₆H₉NO), the exact mass is 111.0684 g/mol . A high-resolution mass spectrum would confirm this molecular formula.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 111 would likely be observed. The fragmentation of cyclic alcohols often proceeds through the loss of water ([M-18]⁺˙), which would give a peak at m/z = 93. whitman.eduwhitman.edulibretexts.orgjove.com Another common fragmentation pathway for alcohols is α-cleavage. libretexts.orgjove.com For nitriles, the loss of HCN ([M-27]⁺˙) can occur, leading to a fragment at m/z = 84. Further fragmentation of the cyclopentane ring would lead to a series of smaller ions.

Table 4: Plausible Mass Spectrometry Fragmentation for trans-2-Hydroxycyclopentane-1-carbonitrile

| m/z | Plausible Fragment Ion | Proposed Loss |

|---|---|---|

| 111 | [C₆H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 93 | [C₆H₇N]⁺˙ | Loss of H₂O |

| 84 | [C₅H₆O]⁺˙ | Loss of HCN |

| 82 | [C₅H₆N]⁺ | Loss of CHO |

| 68 | [C₄H₆N]⁺ | Loss of C₂H₃O |

Spectroscopic Methods for Quantification of Chiral Purity

Since trans-2-Hydroxycyclopentane-1-carbonitrile is a chiral molecule, determining its enantiomeric purity is crucial. This is typically achieved using spectroscopic methods in conjunction with a chiral auxiliary.

One common approach is the use of chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. While this is a separation technique, the detection is spectroscopic (e.g., UV-Vis). The two enantiomers will have different retention times on the chiral column, and the relative area of the two peaks in the chromatogram provides a quantitative measure of the enantiomeric excess.

Alternatively, NMR spectroscopy can be used with a chiral solvating agent or a chiral shift reagent. A chiral solvating agent will form diastereomeric complexes with the two enantiomers, which will have slightly different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric ratio can be determined. Similarly, chiral lanthanide shift reagents can be used to induce chemical shift differences between the enantiomers, allowing for their quantification.

Applications of Trans 2 Hydroxycyclopentane 1 Carbonitrile in Complex Molecule Synthesis and Chemical Transformations

Utilization as a Chiral Building Block in Multistep Synthesis

Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during a synthesis. They are fundamental in modern medicinal chemistry and natural product synthesis, as biological targets are inherently chiral, and the therapeutic effect of a drug often depends on a specific stereoisomer.

trans-2-Hydroxycyclopentane-1-carbonitrile serves as an excellent example of such a chiral building block. Its structure contains two adjacent stereocenters on the cyclopentane (B165970) ring. The "trans" configuration denotes a specific spatial arrangement of the hydroxyl (-OH) and nitrile (-CN) groups, providing a rigid and predictable three-dimensional scaffold.

In multistep synthesis, the use of a pre-existing chiral molecule like trans-2-Hydroxycyclopentane-1-carbonitrile offers a significant advantage. It allows for the direct transfer of its stereochemistry to the target molecule, a process known as chiral pool synthesis. This strategy can circumvent the need for developing complex and often costly asymmetric reactions or chiral resolution steps later in the synthetic sequence. The defined stereochemistry of the hydroxyl and nitrile groups can direct the stereochemical outcome of subsequent reactions on or adjacent to the cyclopentane ring, ensuring the desired enantiomer of the final product is obtained.

Integration into Fused and Bridged Polycyclic Systems

Fused and bridged polycyclic systems are common structural motifs in a vast number of biologically active natural products. beilstein-journals.orgnih.gov The construction of these intricate three-dimensional structures is a significant challenge in synthetic chemistry. beilstein-journals.orgnih.gov While direct examples detailing the use of trans-2-Hydroxycyclopentane-1-carbonitrile for this purpose are not extensively documented, its structure is well-suited for such transformations.

The cyclopentane ring can serve as the foundation upon which additional rings are built. Methodologies for creating these systems often rely on intramolecular reactions that form new rings.

Fused Systems: These are formed when two rings share an adjacent pair of atoms. An intramolecular Diels-Alder reaction is a common method for creating fused bicyclic systems. nih.gov

Bridged Systems: In these structures, two non-adjacent atoms of a ring (the bridgeheads) are connected by a bridge of one or more atoms. masterorganicchemistry.com Intramolecular C-H bond insertion by carbenes or nitrenes is a powerful method for constructing bridged polycyclic products. beilstein-journals.orgnih.gov

The functional groups of trans-2-Hydroxycyclopentane-1-carbonitrile could be strategically manipulated to facilitate these cyclizations. For example, the hydroxyl group could be converted into a leaving group to enable an intramolecular substitution, or it could be used to tether a diene or dienophile for a subsequent intramolecular cycloaddition. The nitrile group could also participate in cycloaddition reactions or be transformed into another reactive handle to initiate ring closure.

Precursor for the Development of Bioactive Cyclopentane Derivatives

The cyclopentane ring is a core component of many bioactive molecules. A particularly important class is the polyhydroxylated cyclopentane β-amino acids. These compounds are highly sought after because they can be incorporated into peptides to induce stable, predictable secondary structures, such as helices or sheets, which can enhance biological activity and resistance to degradation by enzymes. nih.govsciforum.net

Synthetic routes to these valuable amino acids often start from highly functionalized cyclopentane precursors derived from simple sugars like D-glucose. nih.govmdpi.com These syntheses highlight the strategic importance of the cyclopentane scaffold equipped with hydroxyl groups and a nitrogen-containing functional group. A key step in one such synthesis involves an intramolecular Henry reaction (a nitro-aldol reaction) to form the five-membered ring, followed by transformations of the nitro group and other substituents to generate the final amino acid structure. mdpi.com For instance, a cyclopentane nitroolefin, derived from D-glucose, can undergo a Michael addition, with the nitro group later being reduced to the required amine functionality of the β-amino acid. sciforum.netmdpi.com

trans-2-Hydroxycyclopentane-1-carbonitrile represents a closely related structural motif. The nitrile group is a well-established precursor to both carboxylic acids (via hydrolysis) and amines (via reduction). Therefore, this compound is a highly relevant and potentially efficient precursor for the synthesis of various bioactive cyclopentane derivatives, including analogues of polyhydroxylated cyclopentane β-amino acids and other metabolites.

Synthetic Utility of its Functionalized Nitrile and Hydroxyl Moieties for Further Derivatization

The synthetic versatility of trans-2-Hydroxycyclopentane-1-carbonitrile stems directly from the reactivity of its two functional groups. The hydroxyl and nitrile moieties can be independently or sequentially modified, providing access to a wide array of functionalized cyclopentane derivatives.

The hydroxyl group is a common and versatile functional group in organic synthesis. It can undergo a variety of transformations:

Oxidation: Mild oxidation converts the secondary alcohol into a cyclopentanone (B42830).

Esterification: Reaction with acyl chlorides or anhydrides yields esters, which can serve as protecting groups or introduce new functionalities.

Etherification: Formation of ethers can also be used for protection or to add structural complexity.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), which can then be displaced by a wide range of nucleophiles in an SN2 reaction.

The nitrile group is a valuable functional group that serves as a synthetic equivalent for several other functionalities:

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, or partially hydrolyzed to a primary amide. This transformation is key for synthesizing cyclopentane carboxylic acid derivatives.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This provides a direct route to aminomethylcyclopentanol derivatives.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to produce ketones after an aqueous workup.

The selective transformation of these groups is crucial. For example, biotransformations using nitrile-converting enzymes like nitrilases can offer a mild and highly selective method for hydrolyzing the nitrile to a carboxylic acid, potentially avoiding harsh chemical conditions that might affect the hydroxyl group or the stereochemistry of the molecule. researchgate.net

The following table summarizes the key synthetic transformations possible for the functional groups of trans-2-Hydroxycyclopentane-1-carbonitrile.

| Functional Group | Reaction Type | Reagent Example(s) | Resulting Functional Group |

| Hydroxyl (-OH) | Oxidation | PCC, Swern Oxidation | Ketone (=O) |

| Esterification | Acyl Chloride, Acid Anhydride | Ester (-OCOR) | |

| Conversion to Leaving Group | TsCl, MsCl | Tosylate (-OTs), Mesylate (-OMs) | |

| Nitrile (-CN) | Full Hydrolysis | H₃O⁺, heat; or NaOH, H₂O, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂O₂, base | Amide (-CONH₂) | |

| Reduction | LiAlH₄; or H₂, Raney Ni | Primary Amine (-CH₂NH₂) | |

| Addition of Organometallics | 1. RMgBr; 2. H₃O⁺ | Ketone (-COR) |

Emerging Research Directions and Unexplored Avenues for Trans 2 Hydroxycyclopentane 1 Carbonitrile

Development of Novel Organocatalytic and Transition-Metal-Catalyzed Transformations

The reactivity of the hydroxyl and nitrile functional groups in trans-2-Hydroxycyclopentane-1-carbonitrile opens the door to a wide array of organocatalytic and transition-metal-catalyzed transformations. These methodologies could lead to the synthesis of complex molecules with significant biological or material properties.

Future research could focus on the selective activation of the C-CN bond, a typically robust bond, using transition metals. This could enable cross-coupling reactions where the cyanide group acts as a leaving group, or alternatively, as a source for cyanation of other molecules. snnu.edu.cn For instance, nickel-catalyzed cyanation reactions have been developed for aryl halides and epoxides, suggesting the potential for similar transformations involving the cyclopentane (B165970) ring or its derivatives. mdpi.comgoogle.com

Organocatalysis offers a metal-free alternative for the transformation of this compound. For example, the hydroxyl group could direct organocatalyzed additions to the nitrile group or influence stereoselective reactions on the cyclopentane ring. The development of chiral organocatalysts could also enable the enantioselective synthesis of specific stereoisomers of functionalized cyclopentane derivatives.

Table 1: Potential Catalytic Transformations for trans-2-Hydroxycyclopentane-1-carbonitrile

| Reaction Type | Catalyst Type | Potential Product |

| Cross-Coupling | Transition Metal (e.g., Pd, Ni) | Arylated or Vinylated Cyclopentane Derivatives |

| Hydrocyanation | Transition Metal (e.g., Rh) | Dinitrile Cyclopentane Derivatives |

| Ring-Opening Polymerization | Organocatalyst or Metal Catalyst | Functionalized Polymers |

| Asymmetric Cyanation | Chiral Lewis Acid or Organocatalyst | Enantiomerically Pure Hydroxynitriles |

This table presents hypothetical transformations based on established catalytic methods for similar functional groups and substrates.

Exploration of Enhanced Chemoenzymatic and Biocatalytic Pathways for Synthesis and Derivatization

Chemoenzymatic and biocatalytic methods are increasingly recognized for their high selectivity, mild reaction conditions, and green credentials. acs.org For a molecule like trans-2-Hydroxycyclopentane-1-carbonitrile, these approaches are particularly promising for both its synthesis and further derivatization.

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to aldehydes and ketones, making them ideal candidates for the enantioselective synthesis of chiral cyanohydrins. ingentaconnect.comd-nb.infopnas.org Research into novel HNLs from various sources, including plants and millipedes, continues to expand the substrate scope and improve the efficiency of these biocatalysts. pnas.org The use of HNLs could provide a direct and highly stereoselective route to specific enantiomers of 2-hydroxycyclopentane-1-carbonitrile (B3054042).

Furthermore, lipases have been extensively used for the kinetic resolution of racemic alcohols, including β-hydroxy nitriles, through transesterification reactions. researchgate.netnih.gov This approach could be applied to resolve racemic mixtures of trans-2-Hydroxycyclopentane-1-carbonitrile, affording enantiomerically pure forms of the compound and its acylated derivatives. nih.gov The combination of enzymatic resolution with in-situ racemization of the undesired enantiomer, known as dynamic kinetic resolution, could provide a highly efficient route to a single enantiomer with a theoretical yield of 100%. researchgate.net

Table 2: Potential Biocatalytic Routes for trans-2-Hydroxycyclopentane-1-carbonitrile

| Biocatalytic Strategy | Enzyme Class | Application | Potential Outcome |

| Asymmetric Synthesis | Hydroxynitrile Lyase (HNL) | Synthesis from a cyclopentanone (B42830) precursor | Enantiomerically pure (R)- or (S)-2-hydroxycyclopentane-1-carbonitrile |

| Kinetic Resolution | Lipase (B570770) | Resolution of racemic trans-2-Hydroxycyclopentane-1-carbonitrile | Enantiomerically pure trans-2-Hydroxycyclopentane-1-carbonitrile and its ester |

| Dynamic Kinetic Resolution | Lipase and a racemization catalyst | Resolution of racemic trans-2-Hydroxycyclopentane-1-carbonitrile | High yield of a single enantiomer of the corresponding ester |

| Nitrile Hydrolysis | Nitrilase | Conversion of the nitrile group | Synthesis of trans-2-hydroxycyclopentane-1-carboxylic acid or amide |

This table outlines potential biocatalytic strategies and the expected products based on established enzymatic reactions.

Advancement of Asymmetric Methodologies for Higher Stereocontrol

The presence of two stereocenters in trans-2-Hydroxycyclopentane-1-carbonitrile means that achieving high stereocontrol is crucial for its application in areas such as pharmaceuticals and chiral materials. While biocatalysis offers excellent stereoselectivity, the development of small molecule-based asymmetric catalytic methods is also a significant research direction.

Asymmetric hydrocyanation of alkenes and related substrates has been a subject of intense research, with various chiral metal complexes and organocatalysts being developed. nih.gov The application of such methodologies to cyclopentene (B43876) or its derivatives could provide a direct route to enantiomerically enriched trans-2-Hydroxycyclopentane-1-carbonitrile. For instance, rhodium-catalyzed asymmetric hydrocyanation has been shown to be effective for a range of alkenes. nih.gov

Furthermore, asymmetric synthesis of cyclopentenones, which can be precursors to the target molecule, has been achieved with high enantioselectivity using gold-catalyzed tandem reactions. nih.govresearchgate.net The subsequent reduction and cyanation of these chiral cyclopentenones could lead to the desired stereoisomer of trans-2-Hydroxycyclopentane-1-carbonitrile. The development of catalytic systems that can control the diastereoselectivity of the cyanation step would be a key challenge.

Potential in Advanced Materials Science and Supramolecular Chemistry

The bifunctional nature of trans-2-Hydroxycyclopentane-1-carbonitrile makes it an intriguing candidate for the development of advanced materials and supramolecular assemblies. oup.com The hydroxyl and nitrile groups can both participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for the formation of ordered supramolecular structures. nih.gov

In materials science, functionalized cyclopentane derivatives have been used as monomers for ring-opening metathesis polymerization (ROMP) to create functional polymers. rsc.orgresearchgate.net The presence of the hydroxyl and nitrile groups in trans-2-Hydroxycyclopentane-1-carbonitrile could impart specific properties to the resulting polymers, such as hydrophilicity, and provide sites for further post-polymerization modification.

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-defined architectures is of great interest. rsc.org The bifunctional nature of this compound could be exploited to create supramolecular polymers, gels, or liquid crystals. The directionality of the hydrogen bonds involving the hydroxyl and nitrile groups could lead to the formation of predictable and ordered structures. The exploration of how this molecule interacts with itself and with other complementary molecules could lead to the discovery of novel soft materials with interesting properties. nih.gov

Q & A

Q. What are the recommended synthetic routes for trans-2-Hydroxycyclopentane-1-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of trans-2-Hydroxycyclopentane-1-carbonitrile can involve nucleophilic substitution of cyclopentane-derived precursors (e.g., epoxide intermediates) with cyanide sources, such as KCN or TMSCN, under controlled pH and temperature. Alternative routes include cross-coupling reactions (e.g., Pd-catalyzed cyanation) using halogenated cyclopentanol derivatives. For optimization, employ Design of Experiments (DoE) to evaluate variables like catalyst loading, solvent polarity, and reaction time. Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance Reaxys) can predict feasible pathways and side-product formation .

Q. How can spectroscopic techniques (NMR, IR, MS) and crystallography be applied to characterize trans-2-Hydroxycyclopentane-1-carbonitrile?

Methodological Answer:

- NMR : Use - and -NMR to confirm the trans stereochemistry (e.g., coupling constants between C1 and C2 protons).

- IR : Identify the hydroxyl (-OH, ~3200–3600 cm) and nitrile (-CN, ~2200 cm) functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNO, exact mass 111.0684).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves stereochemistry and hydrogen-bonding networks .

Q. What safety protocols are critical when handling trans-2-Hydroxycyclopentane-1-carbonitrile in the laboratory?

Methodological Answer:

- Conduct all work in a fume hood to avoid inhalation of vapors or dust.

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store the compound in airtight containers away from moisture and oxidizing agents.

- Toxicity data may be limited; follow GHS/CLP guidelines for carbonitrile analogs (e.g., P261/P262 precautionary statements) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for trans-2-Hydroxycyclopentane-1-carbonitrile synthesis be resolved?

Methodological Answer: Discrepancies often arise from impurities in starting materials, incomplete epoxide ring-opening, or side reactions (e.g., cyanide hydrolysis). To address this:

- Perform kinetic studies (e.g., in situ FTIR monitoring) to track intermediate formation.

- Compare yields across solvent systems (e.g., polar aprotic vs. protic solvents) and catalyst systems (e.g., Lewis acids like BF).

- Validate purity via HPLC with UV detection at 210–220 nm (nitrile absorbance) .

Q. What role does stereochemistry play in the reactivity of trans-2-Hydroxycyclopentane-1-carbonitrile in cyclization reactions?

Methodological Answer: The trans configuration creates a rigid bicyclic transition state during nucleophilic attacks, favoring intramolecular cyclization over dimerization. Computational modeling (e.g., DFT calculations) can map steric and electronic effects. Experimentally, compare reaction outcomes with cis-isomers using SXRD to confirm product stereochemistry .

Q. How can computational models predict the physicochemical properties of trans-2-Hydroxycyclopentane-1-carbonitrile?

Methodological Answer: Quantum Chemistry (QC) and Quantitative Structure-Property Relationship (QSPR) models (e.g., CC-DPS) estimate properties like logP, solubility, and pK. Neural networks trained on cyclopentane derivatives improve accuracy. Validate predictions experimentally via shake-flask solubility tests or potentiometric titration .

Q. What strategies are effective in isolating and characterizing byproducts from trans-2-Hydroxycyclopentane-1-carbonitrile synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate byproducts.

- GC-MS : Identify volatile impurities (e.g., cyclopentene derivatives).

- Crystallography : Co-crystallize byproducts with host molecules for SXRD analysis.

- Mechanistic Studies : Isotope labeling () traces hydroxyl group origins to rule out hydrolysis pathways .

Q. What challenges arise in crystallographic studies of trans-2-Hydroxycyclopentane-1-carbonitrile, and how can they be mitigated?

Methodological Answer: Challenges include crystal twinning, weak diffraction due to low symmetry, and disorder in the hydroxyl group. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.